卡巴氧基-D-2,4-二氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

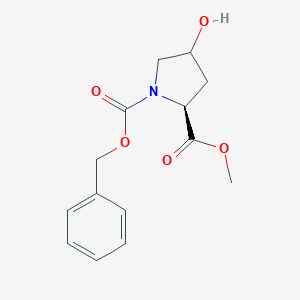

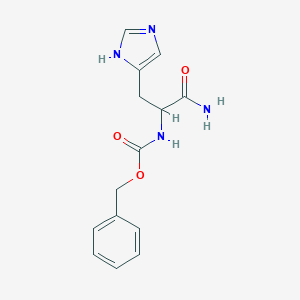

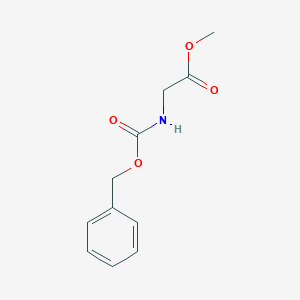

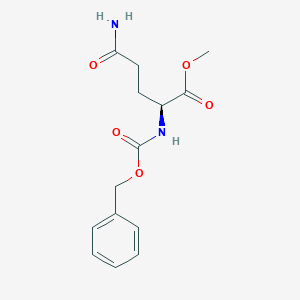

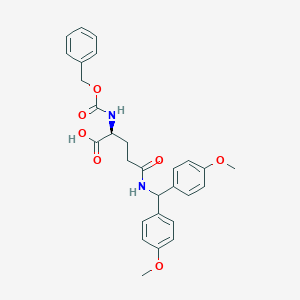

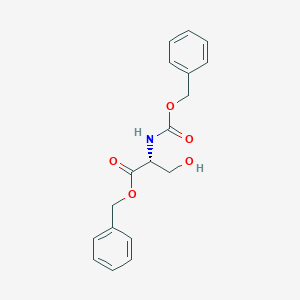

Cbz-D-2,4-Diaminobutyric acid is a molecule with the molecular formula C12H16N2O4 . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .

Synthesis Analysis

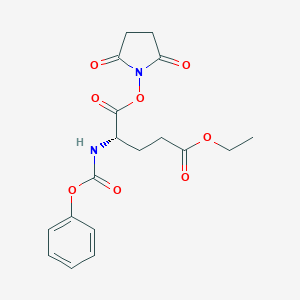

The synthesis of 2,4-diaminobutyric acid involves a process where the acidic solution is passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely . The eluate is then concentrated to obtain the 2,4-diaminobutyric acid or excess hydrochloric acid is added to ensure obtaining the dihydrochloride salt .Molecular Structure Analysis

The molecular structure of Cbz-D-2,4-Diaminobutyric acid is represented by the molecular formula C12H16N2O4 . The average mass is 252.266 Da and the monoisotopic mass is 252.111008 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminobutyric acid include a boiling point of 321.0±32.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 61.9±6.0 kJ/mol, and flash point of 147.9±25.1 °C .科学研究应用

γ-氨基丁酸转氨酶抑制

卡巴氧基-D-2,4-二氨基丁酸: 作为γ-氨基丁酸转氨酶的非竞争性抑制剂 . 该酶负责将γ-氨基丁酸(GABA)转化回谷氨酸。通过抑制该酶,该化合物可以提高大脑中的GABA水平,这可能对研究治疗癫痫和焦虑症等疾病的疗法有益。

GABA再摄取抑制

该化合物还用作GABA再摄取抑制剂 . 它阻止GABA重新吸收到突触前神经元,从而增加其在突触间隙中的可用性。这种作用对于研究神经疾病和开发调节GABA能传递的潜在治疗剂具有重要意义。

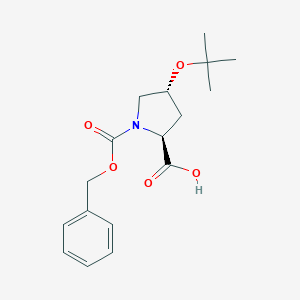

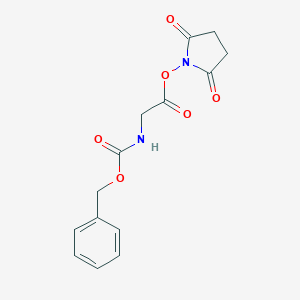

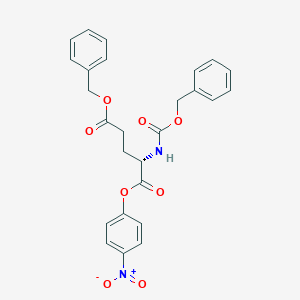

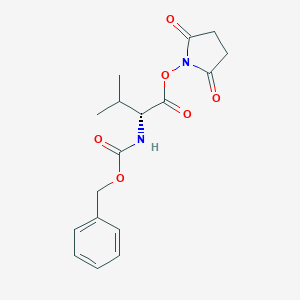

肽合成

N-α-卡巴氧基-D-2-4-二氨基丁酸: 在肽合成中用作保护的氨基酸衍生物 . 卡巴氧基(Cbz)基团在合成过程中保护氨基酸,防止不受控制的反应,并确保合成肽的正确序列和结构。

神经毒性研究

由于其神经毒性特性,Z-D-DAB-OH 用于神经毒性研究 . 研究人员可以研究神经毒性的机制以及各种化合物对这种毒性的保护作用。

抗惊厥研究

该化合物已显示出对土荆皮毒素的抗惊厥特性,土荆皮毒素是一种可诱发惊厥的化合物 . 这使其成为研究新型抗惊厥药物和了解惊厥性疾病相关途径的宝贵工具。

酶机制阐明

卡巴氧基-D-2,4-二氨基丁酸: 可用于研究与GABA或相关神经递质相互作用的酶的机制 . 通过抑制特定的酶,研究人员可以分析它们在各种生化途径中的作用和相互作用。

高级氧化工艺

在环境科学中,药物及其转化产物的臭氧化是一个关键的研究领域。 涉及卡巴氧基-D-2,4-二氨基丁酸结构相关化合物的臭氧化研究有助于理解高级氧化工艺中的降解机制和副产物的形成 .

蛋白质组学研究

作为一种专业产品,Z-D-DAB-OH 用于蛋白质组学研究,以研究蛋白质合成和修饰 . 它有助于研究翻译后修饰和蛋白质的结构-功能关系。

作用机制

Target of Action

The primary target of Cbz-D-2,4-Diaminobutyric acid, also known as DABA, is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the nervous system.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot happen, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further increases the levels of GABA .

Biochemical Pathways

The inhibition of GABA transaminase and the prevention of GABA reuptake by DABA affect the GABAergic pathway . This pathway is responsible for the production, release, and reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA, thereby enhancing the inhibitory effects of the GABAergic pathway .

Result of Action

The increase in GABA levels due to the action of DABA can have several effects at the molecular and cellular levels. Elevated GABA levels can enhance the inhibitory effects on neuronal activity, potentially affecting various neurological processes . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin, but over the long term, it could paradoxically cause convulsions .

安全和危害

生化分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing a variety of biochemical processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cbz-D-2,4-Diaminobutyric acid vary with different dosages in animal models . At certain thresholds, the compound can have toxic or adverse effects .

Metabolic Pathways

Cbz-D-2,4-Diaminobutyric acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 |

Source

|

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70882-66-5 |

Source

|

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。